molecular formula C20H25BrN2O2 B010292 Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide CAS No. 102571-21-1

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide

Cat. No. B010292
CAS RN: 102571-21-1
M. Wt: 405.3 g/mol
InChI Key: HIIBYEWJDPOSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide, also known as XCAM, is a fluorescent dye that is widely used in scientific research. Its chemical structure consists of a carbamate group, a quaternary ammonium ion, and a xanthene dye. XCAM is a water-soluble compound that emits a bright orange-red fluorescence when excited by visible light. In

Scientific Research Applications

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has a wide range of applications in scientific research, particularly in the fields of biology and chemistry. It is commonly used as a fluorescent probe for imaging cellular structures and processes. This compound can be used to label proteins, nucleic acids, lipids, and other biomolecules, allowing their localization and tracking in live cells. It can also be used to monitor changes in intracellular pH, calcium ion concentration, and membrane potential. In addition, this compound can be used as a sensor for detecting environmental pollutants, such as heavy metals and pesticides.

Mechanism of Action

The mechanism of action of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the interaction of its xanthene moiety with light. When this compound absorbs a photon of light, it undergoes a conformational change that leads to the emission of a fluorescent signal. The intensity and wavelength of the fluorescence depend on the local environment of the dye molecule, such as pH, polarity, and viscosity. This compound can also interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, which can affect its fluorescence properties.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-invasive to cells and organisms. However, it can interact with some biomolecules and affect their function. For example, this compound can bind to DNA and inhibit its replication and transcription. It can also bind to proteins and affect their conformation and activity. Therefore, caution should be taken when interpreting the results obtained with this compound labeling.

Advantages and Limitations for Lab Experiments

Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has several advantages for lab experiments. It is easy to use, cost-effective, and compatible with a wide range of biological and chemical systems. Its fluorescence is bright and stable, allowing for long-term imaging and quantification. However, this compound also has some limitations. Its fluorescence can be affected by environmental factors, such as pH and temperature, which may require calibration and normalization. Its labeling efficiency and specificity can also vary depending on the target biomolecule and the labeling conditions.

Future Directions

There are several future directions for the development and application of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide. One direction is to improve its photophysical properties, such as brightness, photostability, and spectral range, to enable more sensitive and versatile imaging. Another direction is to expand its applications to other fields, such as materials science and environmental monitoring, by designing new this compound derivatives with specific properties. Finally, this compound can be integrated with other imaging modalities, such as electron microscopy and super-resolution microscopy, to provide complementary information and enhance the spatial and temporal resolution of imaging.

Synthesis Methods

The synthesis of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the reaction of 9-xanthenylmethylamine with diethylcarbamoyl chloride in the presence of a base, followed by quaternization with methyl iodide or methyl bromide. The yield of this compound is typically high, and the purity can be improved by recrystallization.

properties

CAS RN

102571-21-1

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

diethyl-methyl-[2-oxo-2-(9H-xanthen-9-ylamino)ethyl]azanium;bromide

InChI

InChI=1S/C20H24N2O2.BrH/c1-4-22(3,5-2)14-19(23)21-20-15-10-6-8-12-17(15)24-18-13-9-7-11-16(18)20;/h6-13,20H,4-5,14H2,1-3H3;1H

InChI Key

HIIBYEWJDPOSHF-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

Canonical SMILES

CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]

synonyms

diethyl-methyl-(9H-xanthen-9-ylcarbamoylmethyl)azanium bromide

Origin of Product

United States

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